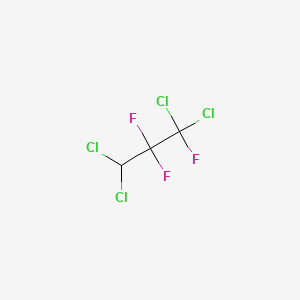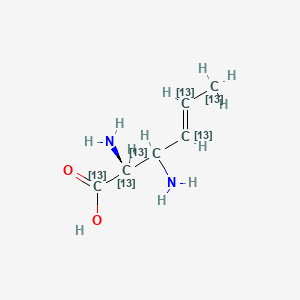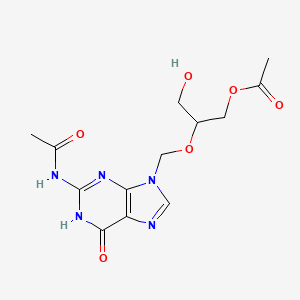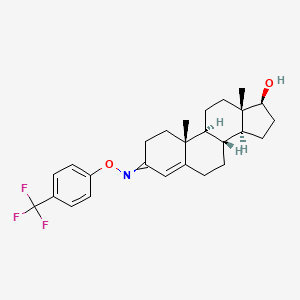
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime is a synthetic derivative of testosterone, a potent androgenic steroid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime typically involves the reaction of 17-beta-Hydroxyandrost-4-en-3-one with alpha,alpha,alpha-trifluoro-p-tolylhydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a catalyst like pyridine to facilitate the oxime formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 17-keto derivatives, while reduction can produce 17-amino derivatives.
Aplicaciones Científicas De Investigación
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Employed in studies related to androgen receptor binding and activity.
Medicine: Investigated for its potential therapeutic effects in conditions like hypogonadism and certain cancers.
Industry: Utilized in the production of steroid-based pharmaceuticals and performance-enhancing drugs.
Mecanismo De Acción
The mechanism of action of 17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to various physiological effects. The molecular pathways involved include the activation of protein synthesis and inhibition of catabolic processes, contributing to muscle growth and maintenance.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: The parent compound, known for its anabolic and androgenic effects.
Epitestosterone: An isomer of testosterone with similar but less potent effects.
Androstenedione: A precursor to both testosterone and estrogen, with weaker androgenic activity.
Uniqueness
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime is unique due to the presence of the trifluoromethyl group, which enhances its stability and bioavailability compared to its analogs. This modification also potentially alters its interaction with androgen receptors, leading to distinct pharmacological properties.
Propiedades
Número CAS |
64584-80-1 |
|---|---|
Fórmula molecular |
C26H32F3NO2 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-[4-(trifluoromethyl)phenoxy]imino-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C26H32F3NO2/c1-24-13-11-18(30-32-19-6-3-16(4-7-19)26(27,28)29)15-17(24)5-8-20-21-9-10-23(31)25(21,2)14-12-22(20)24/h3-4,6-7,15,20-23,31H,5,8-14H2,1-2H3/t20-,21-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
NIMMANWFSVWGSX-OOPVGHQCSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOC5=CC=C(C=C5)C(F)(F)F)CC[C@]34C |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=C(C=C5)C(F)(F)F)CCC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


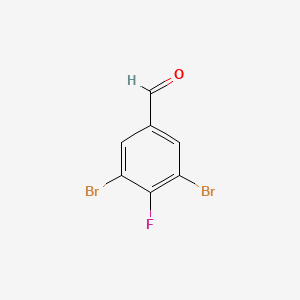
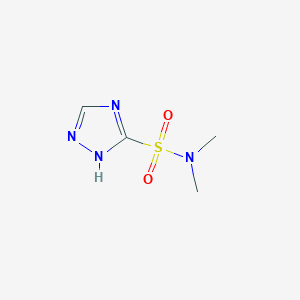
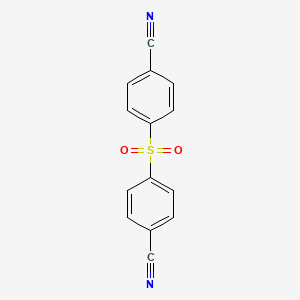
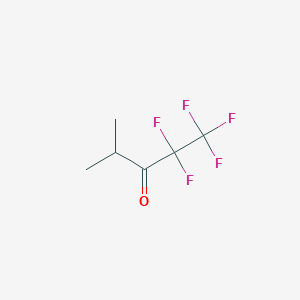
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
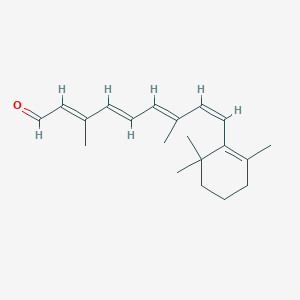
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
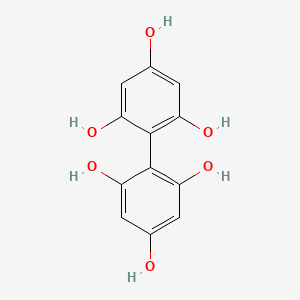
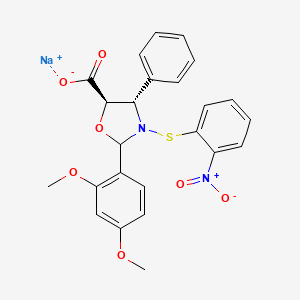
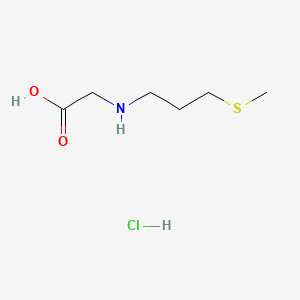
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)
